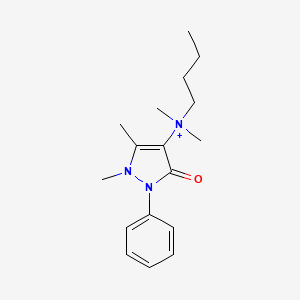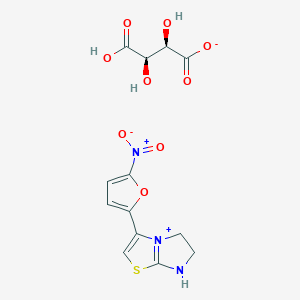
Furazolium tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furazolium tartrate is a synthetic organic compound with the chemical formula C9H8N3O3S.C4H5O6. It is a nitrofuran derivative known for its antibacterial activity against both Gram-positive and Gram-negative pathogens . This compound was developed by Eaton Laboratories in the late 1960s and was tested against skin infections, although it never reached clinical approval .
Preparation Methods
The preparation of furazolium tartrate involves the synthesis of the parent molecule, furazolium, followed by its reaction with tartaric acid to form the tartrate salt. The synthetic route typically involves the following steps:
Synthesis of Furazolium: Furazolium is synthesized by reacting 3-(5-nitrofuran-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole with appropriate reagents under controlled conditions.
Formation of this compound: The synthesized furazolium is then reacted with tartaric acid to form this compound.
Chemical Reactions Analysis
Furazolium tartrate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly involving the nitrofuran moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: this compound can undergo substitution reactions, particularly at the furan ring. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can yield various substituted furazolium derivatives .
Scientific Research Applications
Furazolium tartrate has several scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis, particularly in the preparation of other nitrofuran derivatives.
Biology: In biological research, this compound is used to study the antibacterial activity of nitrofuran derivatives and their mechanisms of action.
Medicine: Although this compound itself did not reach clinical approval, its derivatives are studied for their potential use as antibacterial agents.
Industry: This compound is used in the development of antibacterial coatings and materials for industrial applications
Mechanism of Action
The mechanism of action of furazolium tartrate involves its interaction with bacterial DNA. Furazolium and its related free radical products are believed to bind DNA and induce cross-links, leading to high levels of mutations in the bacterial chromosome. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Furazolium tartrate can be compared with other nitrofuran derivatives, such as furazolidone and furazidin. These compounds share similar antibacterial properties but differ in their specific chemical structures and mechanisms of action. For example:
Furazolidone: A nitrofuran derivative used to treat bacterial and protozoal infections.
Furazidin: Another nitrofuran derivative with antibacterial activity.
This compound is unique in its specific structure and the presence of the tartrate moiety, which may influence its solubility and bioavailability compared to other nitrofuran derivatives .
Properties
CAS No. |
17692-15-8 |
|---|---|
Molecular Formula |
C13H13N3O9S |
Molecular Weight |
387.32 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C9H7N3O3S.C4H6O6/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9;5-1(3(7)8)2(6)4(9)10/h1-2,5H,3-4H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
UAGFATMWHGHRCP-LREBCSMRSA-N |
Isomeric SMILES |
C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)
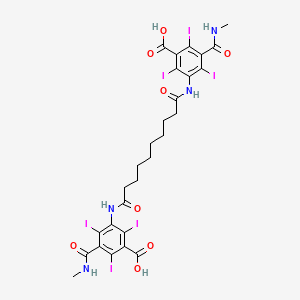
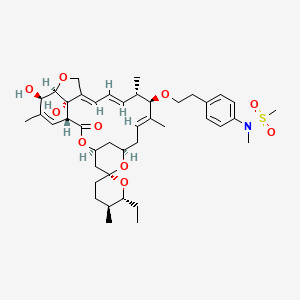
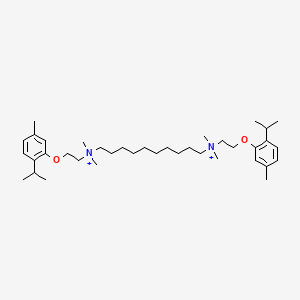
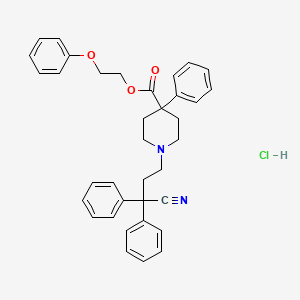
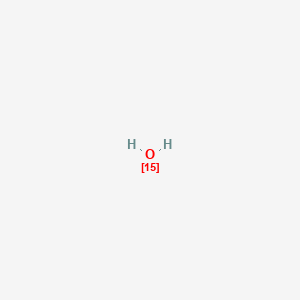
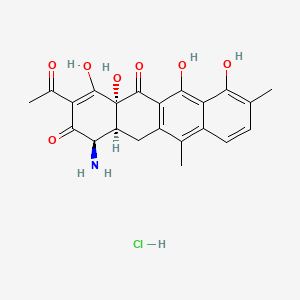
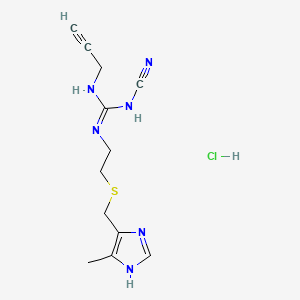
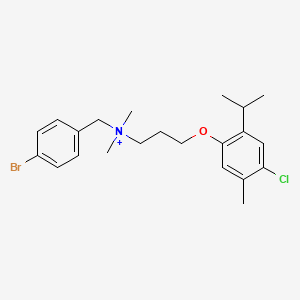
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B10859232.png)

